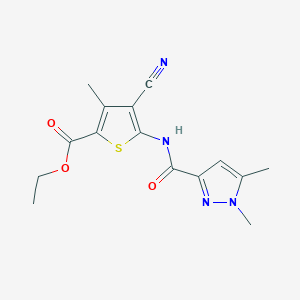

ethyl 4-cyano-5-(1,5-dimethyl-1H-pyrazole-3-carboxamido)-3-methylthiophene-2-carboxylate

Description

Properties

IUPAC Name |

ethyl 4-cyano-5-[(1,5-dimethylpyrazole-3-carbonyl)amino]-3-methylthiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N4O3S/c1-5-22-15(21)12-9(3)10(7-16)14(23-12)17-13(20)11-6-8(2)19(4)18-11/h6H,5H2,1-4H3,(H,17,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJWFZNWAXOVKRS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=C(S1)NC(=O)C2=NN(C(=C2)C)C)C#N)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-cyano-5-(1,5-dimethyl-1H-pyrazole-3-carboxamido)-3-methylthiophene-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of Functional Groups: The cyano, carboxamido, and ester groups are introduced through various substitution reactions. For example, the cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanating agent.

Coupling Reactions: The pyrazole moiety is often introduced through a coupling reaction with a suitable pyrazole derivative.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-cyano-5-(1,5-dimethyl-1H-pyrazole-3-carboxamido)-3-methylthiophene-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

Substitution: Hydrolysis can be carried out using aqueous acid or base.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Carboxylic acids.

Scientific Research Applications

Ethyl 4-cyano-5-(1,5-dimethyl-1H-pyrazole-3-carboxamido)-3-methylthiophene-2-carboxylate has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique structure and functional groups.

Industry: Utilized in the development of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of ethyl 4-cyano-5-(1,5-dimethyl-1H-pyrazole-3-carboxamido)-3-methylthiophene-2-carboxylate is largely dependent on its interaction with specific molecular targets. The compound’s functional groups allow it to interact with enzymes, receptors, and other biomolecules, potentially inhibiting or modulating their activity. For example, the cyano group may interact with nucleophilic sites on enzymes, while the ester group can undergo hydrolysis to release active metabolites.

Comparison with Similar Compounds

Structural Features and Substituent Analysis

The table below compares the target compound with structurally related analogs described in the evidence:

Key Observations :

- Substituent Diversity: The target compound’s pyrazole carboxamide and cyano groups differentiate it from analogs like 7b (lacking heteroaromatic substituents) and (featuring a furan amide and cyanosulfanyl group).

- Molecular Weight : The target’s estimated molecular weight (~375 g/mol) is intermediate between simpler analogs (e.g., at 332.34 g/mol) and complex derivatives (e.g., at 560.2 g/mol), suggesting moderate bioavailability.

Physicochemical and Functional Properties

- Solubility : The ethyl carboxylate in the target compound and may enhance solubility in polar solvents compared to methyl esters (e.g., ).

- Melting Points : The fluorinated compound exhibits a high melting point (227–230°C), likely due to aromatic stacking and hydrogen bonding, whereas the target compound’s melting point is unrecorded but expected to be lower due to fewer rigid groups.

Biological Activity

Ethyl 4-cyano-5-(1,5-dimethyl-1H-pyrazole-3-carboxamido)-3-methylthiophene-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings.

Synthesis

The synthesis of this compound typically involves a multi-step process that includes the reaction of various precursors. The general synthetic route can be summarized as follows:

- Formation of Pyrazole Derivative : The initial step often involves the condensation of 1,5-dimethylpyrazole with appropriate carboxylic acids or their derivatives.

- Introduction of Cyano Group : A cyano group is introduced through nucleophilic substitution or addition reactions.

- Formation of Thiophene Ring : The thiophene moiety is synthesized through cyclization reactions involving thiophene precursors.

- Esterification : Finally, the compound is esterified using ethyl alcohol to yield the final product.

Biological Activity

The biological activity of this compound has been investigated across several studies, focusing primarily on its anti-inflammatory, analgesic, and antimicrobial properties.

Anti-inflammatory and Analgesic Activity

Research indicates that compounds containing the pyrazole structure exhibit significant anti-inflammatory and analgesic effects. For instance, a study on related pyrazole derivatives demonstrated that these compounds can reduce inflammation and pain in animal models:

- Mechanism of Action : The anti-inflammatory activity is often attributed to the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response.

| Compound | Dose (mg/kg) | Inhibition (%) |

|---|---|---|

| Ethyl 4-cyano derivative | 25 | 56.57 |

| Diclofenac sodium | 25 | 63.15 |

This table illustrates that the tested compound showed comparable efficacy to diclofenac sodium, a standard anti-inflammatory drug.

Antimicrobial Activity

Several studies have also highlighted the antimicrobial potential of pyrazole derivatives. This compound has demonstrated activity against various bacterial strains:

- Tested Strains : Common pathogens such as Staphylococcus aureus and Escherichia coli.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

These results suggest that the compound possesses moderate antibacterial properties.

Case Studies

A notable case study involved testing this compound's effectiveness in vivo for treating induced inflammation in rat models. The results indicated a significant reduction in paw edema compared to control groups, further supporting its potential as an anti-inflammatory agent.

Q & A

Basic Synthesis Methodology

Q: What are the key steps and reagents for synthesizing ethyl 4-cyano-5-(1,5-dimethyl-1H-pyrazole-3-carboxamido)-3-methylthiophene-2-carboxylate? A: The synthesis involves multi-step reactions starting with functionalized thiophene and pyrazole precursors. Key steps include:

- Condensation reactions using ethyl cyanoacetate and sulfur under reflux in ethanol, catalyzed by triethylamine, to form the thiophene core .

- Amidation with 1,5-dimethyl-1H-pyrazole-3-carboxylic acid derivatives, often employing coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to attach the pyrazole carboxamide group .

- Purification via recrystallization (e.g., using 1,4-dioxane or ethanol) and monitoring by TLC to ensure reaction completion .

Advanced Synthesis Optimization

Q: How can computational methods improve reaction design and yield optimization for this compound? A: Advanced approaches integrate quantum chemical calculations (e.g., DFT for transition-state analysis) and reaction path searching to predict optimal conditions (solvent, temperature, catalysts). For example:

- ICReDD's framework combines computational screening of reaction parameters (e.g., solvent polarity, steric effects) with experimental validation, reducing trial-and-error inefficiencies .

- Machine learning models trained on analogous thiophene-pyrazole systems can predict regioselectivity in amidation steps, minimizing side products .

Basic Structural Characterization

Q: Which analytical techniques are essential for confirming the compound’s structure and purity? A:

- NMR Spectroscopy : - and -NMR identify functional groups (e.g., cyano, ester, amide) and confirm substitution patterns .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular formula and detects isotopic patterns .

- Elemental Analysis : Validates purity (>95%) by matching calculated and observed C, H, N, S content .

Advanced Data Contradiction Analysis

Q: How should researchers resolve discrepancies in spectroscopic or biological activity data? A:

- Cross-validation : Use complementary techniques (e.g., IR for amide bonds, X-ray crystallography for absolute configuration) to confirm ambiguous NMR or MS results .

- Batch comparison : Analyze multiple synthetic batches for consistency in purity (HPLC) and biological assays (e.g., IC variability) to rule out procedural errors .

- SAR studies : Compare activity data with structurally similar compounds (e.g., ethyl 4,5-dimethyl-2-(naphthalene-2-amido)thiophene-3-carboxylate) to identify trends or outliers .

Biological Activity Profiling

Q: What methodologies are used to evaluate the compound’s biological activity in early-stage research? A:

- In vitro screening : Enzyme inhibition assays (e.g., kinase or protease targets) using fluorescence-based readouts .

- Cellular assays : Cytotoxicity profiling (MTT assay) against cancer cell lines (e.g., HeLa, MCF-7) to assess therapeutic potential .

- Target interaction studies : Surface plasmon resonance (SPR) or microscale thermophoresis (MST) quantify binding affinity to biological targets .

Advanced Reactivity and Derivatization

Q: What strategies enable selective functionalization of the thiophene or pyrazole moieties? A:

- Directed ortho-metalation : Use LDA (lithium diisopropylamide) to deprotonate the thiophene ring for cyano or methyl group substitution .

- Protecting group strategies : Temporarily block reactive sites (e.g., amide NH with Boc groups) during derivatization of the pyrazole ring .

- Click chemistry : Azide-alkyne cycloaddition to append bioorthogonal tags for imaging or targeting studies .

Purity and Stability Assessment

Q: How can researchers ensure compound stability and purity during storage and experimentation? A:

- Stability testing : Accelerated degradation studies under varying pH, temperature, and light exposure, analyzed via HPLC .

- Lyophilization : Store as a lyophilized powder under inert gas (argon) to prevent hydrolysis of the ester or amide groups .

- Impurity profiling : Use LC-MS to identify degradation products (e.g., hydrolyzed carboxylate or dealkylated pyrazole) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.